Cas no 869799-76-8 (threo-Guaiacylglycerol beta-coniferyl ether)

threo-Guaiacylglycerol beta-coniferyl ether structure
869799-76-8 structure
Nombre del producto:threo-Guaiacylglycerol beta-coniferyl ether
Número CAS:869799-76-8
MF:C20H24O7
Megavatios:376.400366783142
CID:837167
PubChem ID:14274761

threo-Guaiacylglycerol beta-coniferyl ether Propiedades químicas y físicas

Nombre e identificación

    • threo-Guaiacylglycerol beta-coniferyl ether
    • (1R,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-{4-[(1E)-3-hydroxy-1-prop en-1-yl]-2-methoxyphenoxy}-1,3-propanediol
    • THREO-GUAIACYLGLYCEROL BETACONIFERYL ETHER
    • threo-Guaiacylglycerol β-coniferyl ether
    • (1R,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2-methoxyphenoxy]-1,3-propanediol (ACI)
    • 1,3-Propanediol, 1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(1E)-3-hydroxy-1-propenyl]-2-methoxyphenoxy]-, (1R,2R)- (9CI)
    • threo-(7R,8R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxy-1-propenyl]-2-methoxyphenoxy]-1,3-propanediol
    • threo-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxy-1-propenyl]-2-methoxyphenoxy]-1,3-propanediol
    • (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenoxy}propane-1,3-diol
    • SCHEMBL15301422
    • AKOS032948653
    • threo-1-(4-hydroxy-3-methoxyphenyl)-2-{4-[-(E)-3-hydroxy-1-propenyl]-2-methoxyphenoxy}-1,3-propanediol
    • CHEBI:68347
    • CS-0016442
    • CHEMBL1689262
    • Q27136844
    • (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol
    • 869799-76-8
    • FS-9115
    • HY-N1152
    • [ "" ]
    • DA-58549
    • Renchi: 1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20-/m1/s1
    • Clave inchi: FYEZJIXULOZDRT-FMEUAVTJSA-N
    • Sonrisas: O(C1C=CC(/C=C/CO)=CC=1OC)[C@H](CO)[C@@H](C1C=CC(O)=C(OC)C=1)O

Atributos calculados

  • Calidad precisa: 376.15200
  • Masa isotópica única: 376.15220310g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 9
  • Complejidad: 444
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 109Ų
  • Xlogp3: 1.5

Propiedades experimentales

  • Color / forma: Oil
  • Denso: 1.3±0.1 g/cm3
  • Punto de ebullición: 643.2±55.0 °C at 760 mmHg
  • Punto de inflamación: 342.8±31.5 °C
  • PSA: 108.61000
  • Logp: 1.88820
  • Presión de vapor: 0.0±2.0 mmHg at 25°C

threo-Guaiacylglycerol beta-coniferyl ether Información de Seguridad

threo-Guaiacylglycerol beta-coniferyl ether PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TargetMol Chemicals
TN5406-5 mg
threo-Guaiacylglycerol β-coniferyl ether
869799-76-8 98%
5mg
¥ 3,560 2023-07-10
A2B Chem LLC
AH93602-10mg
threo-Guaiacylglycerol beta-Coniferyl Ether
869799-76-8 98% by HPLC
10mg
$1277.00 2024-04-19
A2B Chem LLC
AH93602-25mg
threo-Guaiacylglycerol beta-Coniferyl Ether
869799-76-8 98% by HPLC
25mg
$2660.00 2024-04-19
A2B Chem LLC
AH93602-50mg
threo-Guaiacylglycerol beta-Coniferyl Ether
869799-76-8 98% by HPLC
50mg
$4506.00 2024-04-19
A2B Chem LLC
AH93602-5mg
threo-Guaiacylglycerol beta-Coniferyl Ether
869799-76-8 98% by HPLC
5mg
$770.00 2024-04-19
A2B Chem LLC
AH93602-1000mg
threo-Guaiacylglycerol beta-Coniferyl Ether
869799-76-8 98% by HPLC
1000mg
$39993.00 2024-04-19
TargetMol Chemicals
TN5406-1 ml * 10 mm
threo-Guaiacylglycerol β-coniferyl ether
869799-76-8
1 ml * 10 mm
¥ 3660 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T26600-5 mg
threo-Guaiacylglycerol beta-coniferyl ether
869799-76-8
5mg
¥5120.0 2021-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5406-5 mg
threo-Guaiacylglycerol β-coniferyl ether
869799-76-8
5mg
¥4915.00 2022-04-26
Cooke Chemical
M2778735-5mg
threo-Guaiacylglycerolβ-coniferylether
869799-76-8 97%
5mg
RMB 2432.00 2025-02-21

threo-Guaiacylglycerol beta-coniferyl ether Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  4,5-Diazafluoren-9-one Solvents: Acetic acid ,  1,4-Dioxane ;  0.25 h, 22 °C; 22 °C → 60 °C; 48 h, 60 °C; 60 °C → 22 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  18 h, 22 °C
2.2 Reagents: Acetic acid Solvents: Ethyl acetate ;  pH 5
Referencia
Developing Neolignans as Proangiogenic Agents: Stereoselective Total Syntheses and Preliminary Biological Evaluations of the Four Guaiacylglycerol 8-O-4'-Coniferyl Ethers
Buckler, Joshua N.; et al, ACS Omega, 2017, 2(10), 7375-7388

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  0.08 h, 0 °C; 0 °C → 22 °C; 0.25 h, 22 °C
1.2 Reagents: Diisopropylethylamine ;  0.08 h, 22 °C; 0.5 h, 22 °C; 22 °C → -78 °C
1.3 Solvents: Dichloromethane ;  0.75 h, -78 °C; 1 h, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
1.4 Solvents: Water ;  pH 7
1.5 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  1 h, 0 °C → 22 °C
2.1 Reagents: Lithium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0.08 h, 0 °C; 0.5 h, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  4,5-Diazafluoren-9-one Solvents: Acetic acid ,  1,4-Dioxane ;  0.25 h, 22 °C; 22 °C → 60 °C; 48 h, 60 °C; 60 °C → 22 °C
4.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  18 h, 22 °C
4.2 Reagents: Acetic acid Solvents: Ethyl acetate ;  pH 5
Referencia
Developing Neolignans as Proangiogenic Agents: Stereoselective Total Syntheses and Preliminary Biological Evaluations of the Four Guaiacylglycerol 8-O-4'-Coniferyl Ethers
Buckler, Joshua N.; et al, ACS Omega, 2017, 2(10), 7375-7388

Synthetic Routes 3

Condiciones de reacción
1.1 -
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0.08 h, 0 °C; 0 °C → 22 °C; 1 h, 22 °C
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0.25 h, 0 °C; 0.5 h, 0 °C; 0 °C → -78 °C
2.3 Solvents: Tetrahydrofuran ;  0.25 h, -78 °C; 0.5 h, -78 °C; -78 °C → 22 °C; 3 h, 22 °C; 22 °C → 0 °C
2.4 Reagents: Ammonium chloride Solvents: Water
2.5 Reagents: Acetic acid ;  0.25 h, 0 °C → 22 °C
3.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  0.08 h, 0 °C; 0 °C → 22 °C; 0.25 h, 22 °C
3.2 Reagents: Diisopropylethylamine ;  0.08 h, 22 °C; 0.5 h, 22 °C; 22 °C → -78 °C
3.3 Solvents: Dichloromethane ;  0.75 h, -78 °C; 1 h, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
3.4 Solvents: Water ;  pH 7
3.5 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  1 h, 0 °C → 22 °C
4.1 Reagents: Lithium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0.08 h, 0 °C; 0.5 h, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  4,5-Diazafluoren-9-one Solvents: Acetic acid ,  1,4-Dioxane ;  0.25 h, 22 °C; 22 °C → 60 °C; 48 h, 60 °C; 60 °C → 22 °C
6.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  18 h, 22 °C
6.2 Reagents: Acetic acid Solvents: Ethyl acetate ;  pH 5
Referencia
Developing Neolignans as Proangiogenic Agents: Stereoselective Total Syntheses and Preliminary Biological Evaluations of the Four Guaiacylglycerol 8-O-4'-Coniferyl Ethers
Buckler, Joshua N.; et al, ACS Omega, 2017, 2(10), 7375-7388

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  18 h, 22 °C
1.2 Reagents: Acetic acid Solvents: Ethyl acetate ;  pH 5
Referencia
Developing Neolignans as Proangiogenic Agents: Stereoselective Total Syntheses and Preliminary Biological Evaluations of the Four Guaiacylglycerol 8-O-4'-Coniferyl Ethers
Buckler, Joshua N.; et al, ACS Omega, 2017, 2(10), 7375-7388

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Lithium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0.08 h, 0 °C; 0.5 h, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  4,5-Diazafluoren-9-one Solvents: Acetic acid ,  1,4-Dioxane ;  0.25 h, 22 °C; 22 °C → 60 °C; 48 h, 60 °C; 60 °C → 22 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  18 h, 22 °C
3.2 Reagents: Acetic acid Solvents: Ethyl acetate ;  pH 5
Referencia
Developing Neolignans as Proangiogenic Agents: Stereoselective Total Syntheses and Preliminary Biological Evaluations of the Four Guaiacylglycerol 8-O-4'-Coniferyl Ethers
Buckler, Joshua N.; et al, ACS Omega, 2017, 2(10), 7375-7388

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0.08 h, 0 °C; 0 °C → 22 °C; 1 h, 22 °C
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0.25 h, 0 °C; 0.5 h, 0 °C; 0 °C → -78 °C
1.3 Solvents: Tetrahydrofuran ;  0.25 h, -78 °C; 0.5 h, -78 °C; -78 °C → 22 °C; 3 h, 22 °C; 22 °C → 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Acetic acid ;  0.25 h, 0 °C → 22 °C
2.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  0.08 h, 0 °C; 0 °C → 22 °C; 0.25 h, 22 °C
2.2 Reagents: Diisopropylethylamine ;  0.08 h, 22 °C; 0.5 h, 22 °C; 22 °C → -78 °C
2.3 Solvents: Dichloromethane ;  0.75 h, -78 °C; 1 h, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
2.4 Solvents: Water ;  pH 7
2.5 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  1 h, 0 °C → 22 °C
3.1 Reagents: Lithium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0.08 h, 0 °C; 0.5 h, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  4,5-Diazafluoren-9-one Solvents: Acetic acid ,  1,4-Dioxane ;  0.25 h, 22 °C; 22 °C → 60 °C; 48 h, 60 °C; 60 °C → 22 °C
5.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  18 h, 22 °C
5.2 Reagents: Acetic acid Solvents: Ethyl acetate ;  pH 5
Referencia
Developing Neolignans as Proangiogenic Agents: Stereoselective Total Syntheses and Preliminary Biological Evaluations of the Four Guaiacylglycerol 8-O-4'-Coniferyl Ethers
Buckler, Joshua N.; et al, ACS Omega, 2017, 2(10), 7375-7388

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate
1.2 Reagents: Sodium hydroxide
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0.08 h, 0 °C; 0 °C → 22 °C; 1 h, 22 °C
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0.25 h, 0 °C; 0.5 h, 0 °C; 0 °C → -78 °C
2.3 Solvents: Tetrahydrofuran ;  0.25 h, -78 °C; 0.5 h, -78 °C; -78 °C → 22 °C; 3 h, 22 °C; 22 °C → 0 °C
2.4 Reagents: Ammonium chloride Solvents: Water
2.5 Reagents: Acetic acid ;  0.25 h, 0 °C → 22 °C
3.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  0.08 h, 0 °C; 0 °C → 22 °C; 0.25 h, 22 °C
3.2 Reagents: Diisopropylethylamine ;  0.08 h, 22 °C; 0.5 h, 22 °C; 22 °C → -78 °C
3.3 Solvents: Dichloromethane ;  0.75 h, -78 °C; 1 h, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
3.4 Solvents: Water ;  pH 7
3.5 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  1 h, 0 °C → 22 °C
4.1 Reagents: Lithium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0.08 h, 0 °C; 0.5 h, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  4,5-Diazafluoren-9-one Solvents: Acetic acid ,  1,4-Dioxane ;  0.25 h, 22 °C; 22 °C → 60 °C; 48 h, 60 °C; 60 °C → 22 °C
6.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  18 h, 22 °C
6.2 Reagents: Acetic acid Solvents: Ethyl acetate ;  pH 5
Referencia
Developing Neolignans as Proangiogenic Agents: Stereoselective Total Syntheses and Preliminary Biological Evaluations of the Four Guaiacylglycerol 8-O-4'-Coniferyl Ethers
Buckler, Joshua N.; et al, ACS Omega, 2017, 2(10), 7375-7388

threo-Guaiacylglycerol beta-coniferyl ether Raw materials

threo-Guaiacylglycerol beta-coniferyl ether Preparation Products

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